2-Bromo-3-(trifluoromethyl)benzamide
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Overview
Description
2-Bromo-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amide functional group attached to a benzene ring
Mechanism of Action
Target of Action
This compound is a derivative of benzamide, which is known to interact with various biological targets . .
Mode of Action
Benzamide derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The trifluoromethyl group is a common feature in many FDA-approved drugs and is known to exhibit various pharmacological activities . .
Biochemical Pathways
As a benzamide derivative, it may potentially influence a variety of biochemical pathways, given the broad spectrum of biological activities associated with this class of compounds
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, often enhancing their metabolic stability and lipophilicity . .
Result of Action
Given the wide range of biological activities associated with benzamide derivatives , this compound could potentially have diverse molecular and cellular effects
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethyl)benzamide typically involves the bromination of 3-(trifluoromethyl)benzoic acid followed by the conversion of the resulting brominated product to the corresponding benzamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to achieve the desired bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions under specific conditions, altering its chemical structure.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used under controlled temperature and pH conditions.
Coupling Reactions: Reagents such as boronic acids or halides in the presence of palladium catalysts are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Bromo-4-(trifluoromethyl)benzamide: Similar structure but with the bromine atom in a different position, leading to variations in reactivity and applications.
2-Bromo-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an amide, affecting its chemical behavior and uses.
Uniqueness
2-Bromo-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity patterns are required.
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHASHWRQNRNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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